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Compound of Interest

Compound Name: 3,5-Didemethoxy Piperlongumine

CAS No.: 1246095-66-8

Cat. No.: B1146106 Get Quote

Compound Identifier: 3,5-Didemethoxy Piperlongumine CAS Registry Number: 1246095-66-

8 Chemical Name: 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2(1H)-one

Synonyms: 4-Methoxy Piperlongumine; Desmethoxy Piplartine Analog

Introduction & Mechanistic Rationale
3,5-Didemethoxy Piperlongumine is a structural analog of the natural alkaloid

Piperlongumine (Piplartine). While the parent compound possesses a 3,4,5-

trimethoxycinnamoyl moiety, this analog retains only the para-methoxy group (position 4),

having lost the methoxy groups at the meta positions (3 and 5).

Why study this analog?

Enhanced Senolytic Activity: Recent SAR studies indicate that removing the meta-methoxy

groups can significantly enhance senolytic activity (selective elimination of senescent cells)

compared to the parent compound, potentially lowering the EC50 to the low micromolar

range (~1.3 µM).

ROS Generation Efficiency: Like the parent, this analog functions as a Michael acceptor via

its C2-C3 olefin. It creates oxidative stress by depleting Glutathione (GSH) and inhibiting

Thioredoxin Reductase (TrxR).
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Lipophilicity & Permeability: Altering the methoxy substitution pattern changes the molecule's

lipophilicity, potentially affecting cellular uptake and intracellular residence time.

Signaling Pathway & Mechanism
The compound acts primarily through the "ROS-Dependent Apoptosis" axis. The electrophilic

double bond alkylates antioxidant enzymes, leading to ROS accumulation, which triggers the

DNA damage response (DDR) and JNK/p38 MAPK pathways.
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Figure 1: Mechanistic pathway of 3,5-Didemethoxy Piperlongumine inducing cell death via

antioxidant depletion.[1]

Protocol A: Differential Cytotoxicity & Senolysis
Assay
This protocol determines the IC50 of the compound and assesses its selectivity for

cancer/senescent cells over normal proliferating cells.

Materials
Target Cells: Cancer cell lines (e.g., A549, MCF-7) or Senescent Fibroblasts (induced via

irradiation or Doxorubicin).

Control Cells: Primary normal fibroblasts (e.g., WI-38, IMR-90).

Reagent: CellTiter-Glo® (Promega) or CCK-8.

Compound Stock: 10 mM 3,5-Didemethoxy Piperlongumine in DMSO (Store at -20°C).

Step-by-Step Workflow
Cell Seeding:
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Seed cells in 96-well opaque plates (for luminescence) or clear plates (for colorimetric).

Density: 3,000–5,000 cells/well.

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Compound Treatment:

Prepare a serial dilution of the compound in culture medium.

Range: 0.1 µM to 50 µM (8-point dilution recommended).

Vehicle Control: DMSO (Final concentration < 0.1%).

Positive Control: Piperlongumine (Parent) or ABT-263 (Navitoclax).

Add 100 µL of treatment medium per well. Incubate for 72 hours.

Viability Measurement (CellTiter-Glo):

Equilibrate plate to room temperature (RT) for 30 mins.

Add 100 µL of CellTiter-Glo reagent to each well.

Orbitally shake for 2 mins to lyse cells.

Incubate at RT for 10 mins to stabilize signal.

Read Luminescence (RLU) on a plate reader.

Data Analysis:

Normalize RLU to DMSO control (100% viability).

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Selectivity Index (SI):

.
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Expected Results:

Cell Type Expected IC50 (µM) Interpretation

Cancer (A549) 1.0 – 5.0
High potency (comparable
or superior to PL).

Senescent Fibroblasts 1.0 – 3.0 Strong senolytic activity.

| Normal Fibroblasts | > 15.0 | Indicates therapeutic window. |

Protocol B: ROS Generation Assay (DCFDA)
Since the mechanism relies on oxidative stress, verifying ROS induction is critical. This assay

uses DCFDA, which fluoresces upon oxidation by ROS.

Materials
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

Rescue Control: N-Acetylcysteine (NAC), a ROS scavenger.

Assay Buffer: Phenol-red free HBSS or PBS.

Step-by-Step Workflow
Preparation:

Seed cells in black-walled 96-well plates (10,000 cells/well) overnight.

NAC Pre-treatment (Validation Group): Pre-incubate half the wells with 5 mM NAC for 1

hour before compound addition.

Dye Loading:

Wash cells 1x with PBS.

Incubate with 10 µM H2DCFDA in serum-free medium for 30–45 mins at 37°C in the dark.
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Wash cells 1x with PBS to remove extracellular dye.

Treatment:

Add 3,5-Didemethoxy Piperlongumine (e.g., at IC50 and 2x IC50 concentrations) in

phenol-red free medium.

Note: Do not use serum during short-term ROS measurement if possible, as it can quench

signals.

Kinetic Measurement:

Immediately place in a fluorescence plate reader pre-heated to 37°C.

Excitation/Emission: 485 nm / 535 nm.

Read every 15 minutes for 2–4 hours.

Validation:

The NAC-treated group should show significantly reduced fluorescence, confirming that

toxicity is ROS-dependent.

Protocol C: Glutathione (GSH/GSSG) Ratio Analysis
To confirm the compound acts as a Michael acceptor depleting GSH.

Methodology
Treatment: Treat cells (6-well plate) with 5–10 µM compound for 3–6 hours.

Lysis: Lyse cells using a GSH-Glo™ or Ellman’s Reagent compatible buffer.

Measurement:

Measure Total Glutathione.

Measure Oxidized Glutathione (GSSG) by masking reduced GSH with 2-vinylpyridine.
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Calculation: A decrease in the GSH/GSSG ratio indicates oxidative stress.

Summary of Experimental Workflow
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Figure 2: Step-by-step characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1146106?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

